1-Methyl-3-piperidinemethanol chemical properties and structure
1-Methyl-3-piperidinemethanol chemical properties and structure
An In-depth Technical Guide to 1-Methyl-3-piperidinemethanol
Introduction
1-Methyl-3-piperidinemethanol, also known by its IUPAC name (1-methylpiperidin-3-yl)methanol, is a versatile heterocyclic compound. It serves as a crucial intermediate and building block in various fields of chemical synthesis.[1] Its unique structure, featuring a piperidine ring with a methyl group on the nitrogen atom and a hydroxymethyl substituent, makes it a valuable precursor in the development of complex molecules.[1] This compound is particularly significant in the pharmaceutical and agrochemical industries, where it is utilized in the synthesis of active pharmaceutical ingredients (APIs), such as analgesics and anti-inflammatory drugs, and in the formulation of pesticides and herbicides.[1] Its role extends to neuroscience research, where it is used in studies concerning neurotransmitter systems.[1]
Chemical Structure and Identification
The molecular structure of 1-Methyl-3-piperidinemethanol consists of a saturated six-membered heterocycle (piperidine) substituted at the nitrogen atom with a methyl group and at position 3 with a hydroxymethyl group.
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SMILES : CN1CCCC(C1)CO[2]
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InChI : InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3[2][3]
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Synonyms : 3-Hydroxymethyl-1-methylpiperidine, (1-Methyl-3-piperidyl)methanol[1][2][3]
Physicochemical Properties
The properties of 1-Methyl-3-piperidinemethanol are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO | [1][2][3] |
| Molecular Weight | 129.20 g/mol | [1][2][6] |
| Appearance | Colorless to yellow to orange clear liquid | [1][5] |
| Boiling Point | 114 °C at 20 mmHg140-145 °C (at atmospheric pressure) | [1][4][5][6] |
| Density | 0.98 - 1.01 g/mL at 20 °C | [1][5][6] |
| Refractive Index | 1.4772 - 1.4800 (at 20 °C) | [1][4][5] |
| Flash Point | 94 °C | [4][5] |
| Solubility | Soluble in water | [4] |
| pKa (Predicted) | 14.93 ± 0.10 | [5] |
| Storage Conditions | Store at 2-8 °C or at room temperature, sealed in dry conditions | [1][4][5] |
Role in Chemical Synthesis
1-Methyl-3-piperidinemethanol is a valuable building block in organic synthesis due to its bifunctional nature, containing both a nucleophilic tertiary amine and a primary alcohol. This allows for a wide range of chemical transformations, making it an ideal starting point for creating more complex molecular architectures for pharmaceuticals and other specialty chemicals.[1]
Experimental Protocols
While specific synthetic protocols for 1-Methyl-3-piperidinemethanol are proprietary or sparsely published, a common method for synthesizing related N-methyl-piperidinemethanol isomers involves the reduction of the corresponding ester. The following protocol for the synthesis of the isomeric 1-Methyl-4-piperidinemethanol illustrates a representative and widely used methodology.[7]
Representative Synthesis: Reduction of Ethyl N-methyl-4-piperidinecarboxylate [7]
This procedure details the reduction of a piperidine carboxylate ester to the corresponding alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.
Materials:
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Ethyl N-methyl-4-piperidinecarboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether (Et₂O)
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Water
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Dichloromethane, Methanol, Triethylamine (for TLC analysis)
Procedure:
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Reaction Setup : A solution of ethyl N-methyl-4-piperidinecarboxylate (59.0 mmol) in anhydrous diethyl ether (40 mL) is prepared. In a separate reaction vessel, a suspension of lithium aluminum hydride (64.9 mmol) in anhydrous diethyl ether (200 mL) is cooled to 0 °C under an inert atmosphere.[7]
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Addition : The ester solution is added dropwise to the cooled LiAlH₄ suspension.[7]
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Reaction : The reaction mixture is allowed to warm to room temperature and is stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
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Quenching : After the reaction is complete, the mixture is carefully quenched by the slow, dropwise addition of water (10 mL) at 0 °C to decompose excess LiAlH₄.[7]
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Workup : The mixture is stirred for an additional 30 minutes, leading to the formation of a white precipitate of aluminum salts. This solid is removed by filtration and washed thoroughly with diethyl ether (250 mL).[7]
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Purification : The combined filtrate and washes are concentrated under reduced pressure to remove the solvent. The resulting oily residue is then purified by vacuum distillation (108 °C at 14 mbar) to yield the final product, (1-methylpiperidin-4-yl)methanol, as a colorless oil.[7]
Characterization:
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TLC Analysis : Rf = 0.53 (Eluent: dichloromethane/methanol = 5:1 with 5% triethylamine).[7]
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NMR and Mass Spectrometry : The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Safety and Handling
1-Methyl-3-piperidinemethanol is classified as an irritant. GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Methyl-3-piperidinemethanol is a foundational chemical for research and development, particularly in the pharmaceutical sector. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for medicinal chemists and process developers. A thorough understanding of its structure, properties, and safe handling protocols is essential for its effective and responsible use in creating novel and beneficial chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (1-Methyl-3-piperidyl)methanol | C7H15NO | CID 97998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-3-piperidinemethanol [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Methyl-3-piperidinemethanol | 7583-53-1 [amp.chemicalbook.com]
- 6. chemical-suppliers.eu [chemical-suppliers.eu]
- 7. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
